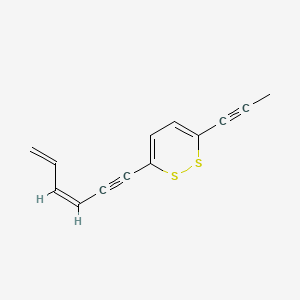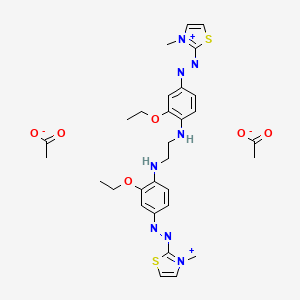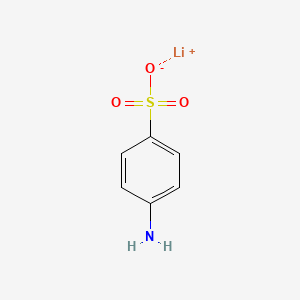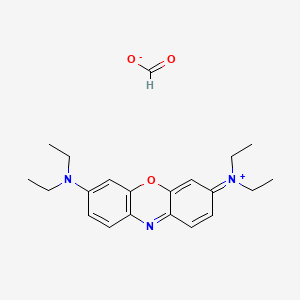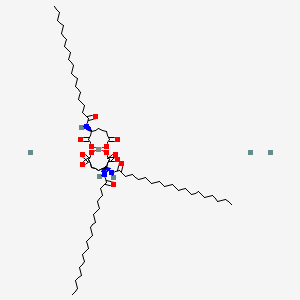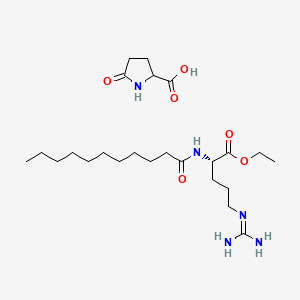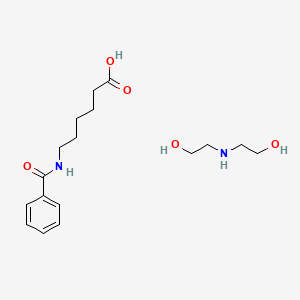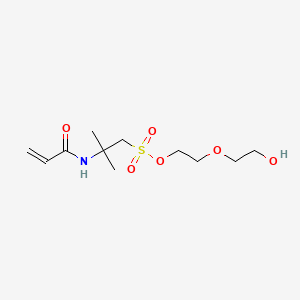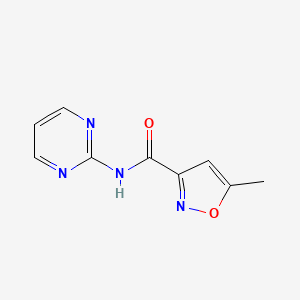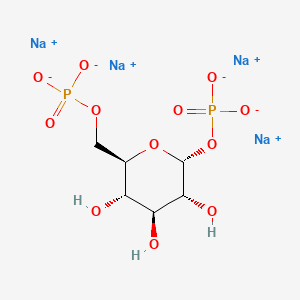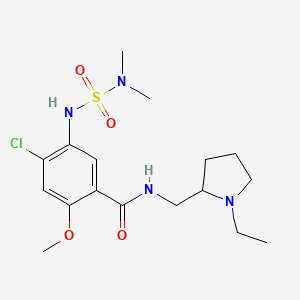![molecular formula C12H23N5O3Zn B12694641 zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione is a complex chemical entity with potential applications in various fields. It is characterized by the presence of zinc ions coordinated with a multi-amine ligand and a furan-2,5-dione moiety. This compound is of interest due to its unique chemical structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione typically involves the coordination of zinc ions with the multi-amine ligand. The reaction conditions often include:
Solvent: A polar solvent such as methanol or ethanol.
Temperature: Mild heating to facilitate the coordination reaction.
Reagents: Zinc salts (e.g., zinc chloride or zinc acetate) and the multi-amine ligand.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale coordination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The furan-2,5-dione moiety can be oxidized under specific conditions.
Reduction: The zinc ion can participate in redox reactions.
Substitution: The amine groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan-2,5-dione moiety could yield various oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry studies. Its multi-amine structure allows for the formation of stable complexes with various metal ions, which can be studied for their catalytic properties.
Biology
In biological research, the compound’s zinc coordination complex can be investigated for its potential as a metalloprotein mimic. This could provide insights into the role of zinc in biological systems and its interaction with proteins.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Zinc complexes have been studied for their antimicrobial and anticancer properties, and this compound could be a candidate for such studies.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as catalysts for chemical reactions or components in electronic devices.
Mechanism of Action
The mechanism of action of zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione involves the coordination of zinc ions with the multi-amine ligand. This coordination can influence the reactivity of the zinc ion and the overall stability of the complex. The furan-2,5-dione moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: A simple zinc salt used in various applications.
Zinc chloride: Another common zinc salt with different reactivity.
Zinc bis(2-ethylhexanoate): A zinc complex with different ligands.
Uniqueness
The uniqueness of zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione lies in its multi-amine ligand and furan-2,5-dione moiety
Properties
Molecular Formula |
C12H23N5O3Zn |
|---|---|
Molecular Weight |
350.7 g/mol |
IUPAC Name |
zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione |
InChI |
InChI=1S/C8H21N5.C4H2O3.Zn/c9-1-3-11-5-7-13-8-6-12-4-2-10;5-3-1-2-4(6)7-3;/h9-13H,1-8H2;1-2H;/q-2;;+2 |
InChI Key |
IBOHVXCRKLYQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC1=O.C(CNCCNCCNCC[NH-])[NH-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


